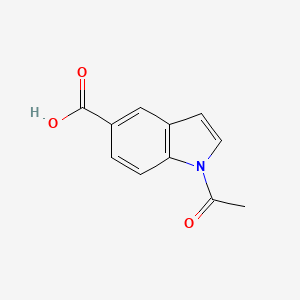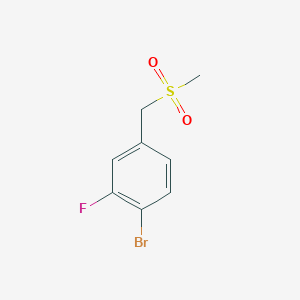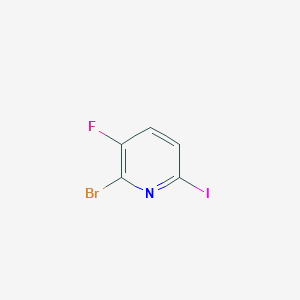
2-Bromo-3-fluoro-6-iodopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-fluoro-6-iodopyridine is a heterocyclic organic compound with the molecular formula C5H2BrFIN It is a derivative of pyridine, where the hydrogen atoms at positions 2, 3, and 6 are replaced by bromine, fluorine, and iodine atoms, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-6-iodopyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the bromination of 3-fluoropyridine followed by iodination. The reaction conditions often involve the use of reagents such as lithium diisopropylamide (LDA) and iodine in tetrahydrofuran (THF) under inert atmosphere at low temperatures .
Industrial Production Methods: Industrial production methods for fluoropyridine compounds, including this compound, often utilize improved Blaz-Schiemann reactions or denitrification processes. These methods are designed to overcome the harsh reaction conditions and multiple side reactions typically associated with fluorination processes. The reactions are optimized for solvent selection and condition control to achieve higher yields suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-3-fluoro-6-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include copper(I) iodide and tert-butyl nitrite in acetonitrile at elevated temperatures.
Oxidation and Reduction Reactions: These reactions are less common but can be facilitated under specific conditions.
Common Reagents and Conditions:
Substitution: Copper(I) iodide, tert-butyl nitrite, acetonitrile.
Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated pyridine derivatives.
Applications De Recherche Scientifique
2-Bromo-3-fluoro-6-iodopyridine is utilized in several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Bromo-3-fluoro-6-iodopyridine involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing halogen atoms in the pyridine ring influences its reactivity and binding affinity to various biological targets. Under basic conditions, the compound can undergo heterolytic cleavage, forming reactive intermediates that interact with target molecules .
Comparaison Avec Des Composés Similaires
- 2-Bromo-6-fluoro-3-iodopyridine
- 3-Bromo-2-fluoro-6-iodopyridine
- 2-Fluoro-3-iodopyridine
Comparison: Compared to other halogenated pyridine derivatives, 2-Bromo-3-fluoro-6-iodopyridine is unique due to the specific arrangement of bromine, fluorine, and iodine atoms. This unique substitution pattern imparts distinct chemical properties, such as reduced basicity and altered reactivity, making it valuable for specific applications in synthetic chemistry and biological research .
Propriétés
Formule moléculaire |
C5H2BrFIN |
|---|---|
Poids moléculaire |
301.88 g/mol |
Nom IUPAC |
2-bromo-3-fluoro-6-iodopyridine |
InChI |
InChI=1S/C5H2BrFIN/c6-5-3(7)1-2-4(8)9-5/h1-2H |
Clé InChI |
RBNCYSWPRFHTDW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1F)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



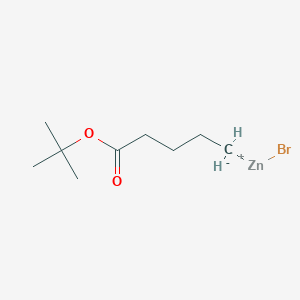
![Tert-butyl N-pyrrolo[1,2-B]pyridazin-4-ylcarbamate](/img/structure/B13916916.png)
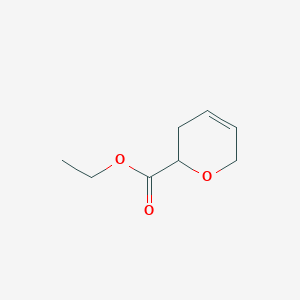
![9H-fluoren-9-ylmethyl N-[(2S)-1-phenyl-3-trityloxypropan-2-yl]carbamate](/img/structure/B13916927.png)

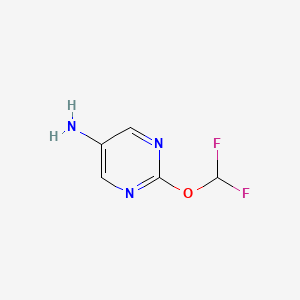

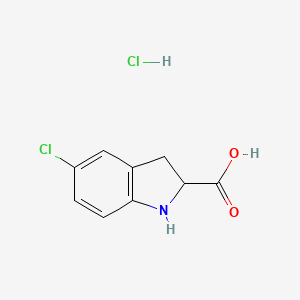
![3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;2,2,2-trifluoroacetic acid](/img/structure/B13916967.png)

